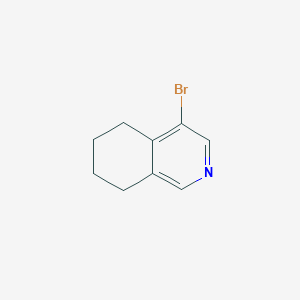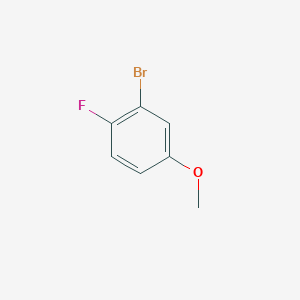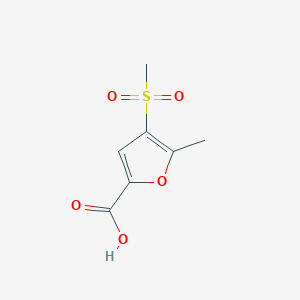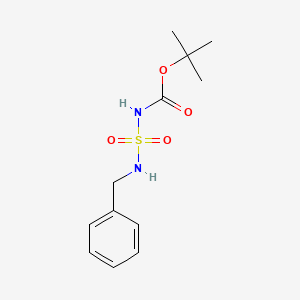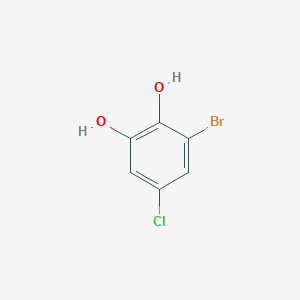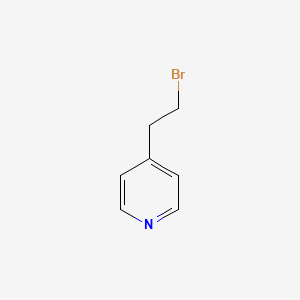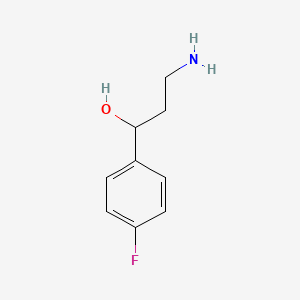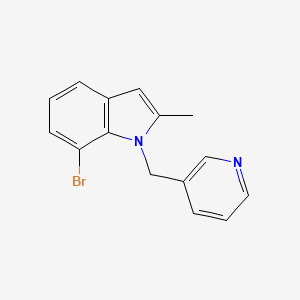
7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole” is a chemical compound with the molecular formula C15H13BrN2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of indole derivatives, such as “7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole”, has been a subject of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention .Molecular Structure Analysis
The molecular structure of “7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole” is determined by its chemical formula, C15H13BrN2 . The structure of indoles, including this compound, is a significant factor in their biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole” include its molecular weight, molecular formula, and other related properties .Aplicaciones Científicas De Investigación
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential applications in the treatment of various disorders .
Treatment of Cancer Cells
Indole derivatives have been found to be biologically active compounds that can be used for the treatment of cancer cells . They have shown various biologically vital properties, making them a significant area of research in the development of new cancer treatments .
Antibacterial Applications
Indole derivatives have also shown potential in antibacterial applications . For example, synthetic bis-indole alkaloids have been found to exhibit antibacterial activities against methicillin-sensitive and -resistant Staphylococcus aureus .
Treatment of Microbial Infections
In addition to their antibacterial properties, indole derivatives can also be used to treat various types of microbial infections . Their broad-spectrum antimicrobial activity makes them a promising area of research in the development of new antimicrobial drugs .
Expanding Bioactive Chemical Space
Synthetic efforts toward complex natural product (NP) scaffolds, such as indole derivatives, are useful in expanding their bioactive chemical space . This can lead to the discovery of new biological activities and potential therapeutic applications .
Treatment of Various Disorders
Indole derivatives have been found to be effective in the treatment of various types of disorders in the human body . This includes neurological disorders, cardiovascular diseases, and metabolic disorders, among others .
Direcciones Futuras
The future directions of research on “7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole” and similar compounds involve further exploration of their synthesis, properties, and potential applications . The development of novel methods of synthesis and the investigation of their biological activity are areas of ongoing research .
Mecanismo De Acción
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This broad spectrum of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives and screen them for different pharmacological activities .
The indole nucleus is also found in various natural compounds, such as tryptophan . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
In terms of environmental factors, the efficacy of certain compounds can be influenced by a variety of conditions, such as pH levels, the presence of other organic matter, and salt concentrations . .
Propiedades
IUPAC Name |
7-bromo-2-methyl-1-(pyridin-3-ylmethyl)indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c1-11-8-13-5-2-6-14(16)15(13)18(11)10-12-4-3-7-17-9-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFRLYSWGOQHCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CC3=CN=CC=C3)C(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592286 |
Source


|
| Record name | 7-Bromo-2-methyl-1-[(pyridin-3-yl)methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-methyl-1-pyridin-3-ylmethyl-1H-indole | |
CAS RN |
850349-26-7 |
Source


|
| Record name | 7-Bromo-2-methyl-1-[(pyridin-3-yl)methyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

